molecular formula C₉H₈D₃NO₃ B1162718 p-Nitrophenethyl Methyl Ether-d3

p-Nitrophenethyl Methyl Ether-d3

Cat. No.: B1162718
M. Wt: 184.21
Attention: For research use only. Not for human or veterinary use.
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Description

p-Nitrophenethyl Methyl Ether-d3 (C9H8D3NO3, molecular weight 184.22) is a deuterated analog of p-Nitrophenethyl Methyl Ether (C9H11NO3, molecular weight 181.19), where three hydrogen atoms in the methoxy group are replaced with deuterium . This compound is characterized by a nitro group at the para position of the benzene ring and a methoxyethyl substituent. Key physical properties include a boiling point of 273.6°C, density of 1.154 g/cm³, and LogP value of 2.30690, indicating moderate lipophilicity . Its primary industrial application lies in synthesizing metoprolol, a beta-blocker used in cardiovascular therapeutics . The deuterated form (d3) is valuable in isotopic labeling for nuclear magnetic resonance (NMR) studies and metabolic pathway tracing, leveraging deuterium’s non-radioactive stability .

Properties

Molecular Formula

C₉H₈D₃NO₃

Molecular Weight

184.21

Synonyms

1-(2-Methoxyethyl)-4-nitro-benzene-d3;  Methyl p-Nitrophenethyl Ether-d3;  1-Methoxy-2-(4-Nitrophenyl)ethane-d3;  Methyl p-Nitrophenethyl Ether-d3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Deuterated Analog: p-Nitrophenethyl Methyl Ether

The non-deuterated counterpart (C9H11NO3) shares identical structural features but lacks isotopic labeling. Key differences include:

  • Molecular Weight : 181.19 vs. 184.22 for the deuterated form.
  • Applications : While both are used in pharmaceutical synthesis, the deuterated version is preferred in kinetic and metabolic studies due to its isotopic traceability .
  • Reactivity : Deuterium substitution minimally alters chemical reactivity but significantly impacts spectroscopic properties. For instance, the C-D bond in the d3 compound exhibits a distinct infrared (IR) absorption profile compared to C-H bonds .

Structural Analogs: Nitro-Substituted Ethers

Compound Structure Molecular Formula Boiling Point (°C) Key Applications Reference
p-Nitrophenethyl Methyl Ether-d3 C6H4(NO2)-CH2CH2-O-CD3 C9H8D3NO3 273.6 Isotopic labeling, metoprolol synthesis
2-Nitrophenyl Hexyl Ether C6H4(NO2)-O-C6H13 C12H17NO3 Not reported Solvent, intermediate in organic synthesis
p-Nitrodiphenyl Ether (C6H5)2O-NO2 C12H9NO3 290–300 (decomposes) Polymer stabilizer, nitration studies
  • Key Differences :
    • Substituent Position : The nitro group in this compound is para, whereas 2-Nitrophenyl Hexyl Ether has an ortho nitro group. This positional variation affects electronic properties and reactivity; para substitution enhances resonance stabilization .
    • Alkyl Chain Length : The methoxyethyl group in this compound offers better solubility in polar solvents compared to the hexyl chain in 2-Nitrophenyl Hexyl Ether, which is more lipophilic .

Deuterated Ethers: Triclosan-d3 and Alaninol Methyl Ether-d3

Compound Structure Isotopic Label Key Applications Reference
This compound C6H4(NO2)-CH2CH2-O-CD3 CD3 NMR spectroscopy, drug metabolism
Triclosan-d3 C12H7Cl3O2-D3 CD3 Antimicrobial studies, environmental tracing
Alaninol Methyl Ether-d3 (CH3)2CH-O-CD3 CD3 Peptide synthesis, chiral resolution
  • Common Themes: Deuterated ethers are widely used in analytical chemistry for their non-radioactive isotopic labeling, enabling precise tracking in biological and environmental systems .

Precursor Alcohol: p-Nitrophenethyl Alcohol

p-Nitrophenethyl Alcohol (C8H9NO3) is the alcohol precursor to p-Nitrophenethyl Methyl Ether. Key contrasts include:

  • Reactivity: The alcohol undergoes ionization under rhenium(VII) oxide (Re2O7) catalysis, forming carbocations stabilized by the para-nitro group’s electron-withdrawing effect .
  • Synthetic Utility : The alcohol is more reactive in alkylation and oxidation reactions, whereas the ether is valued for its stability in basic conditions .

Role in Inhibitor Studies

The p-nitrophenethyl group is a critical pharmacophore in enzyme inhibitors. For example, imidazolinone-based sulfonamide derivatives bearing this group exhibit potent inhibition of acetylcholinesterase (Ki = 15.66–49.71 nM) and carbonic anhydrases (Ki = 14.62–70.68 nM) .

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